![molecular formula C14H25N B13943096 1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine CAS No. 787541-94-0](/img/structure/B13943096.png)
1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyltricyclo[3311~3,7~]decan-1-yl)ethan-1-amine is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyltricyclo[3311~3,7~]decan-1-yl)ethan-1-amine typically involves multiple steps, starting from simpler precursors One common method involves the alkylation of tricyclo[3311~3,7~]decane with ethyl halides under basic conditions to introduce the ethyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as imines or amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminoadamantane: Similar tricyclic structure but lacks the ethyl group.
2-Adamantanamine: Another tricyclic amine with different substitution patterns.
3-Ethyladamantane: Similar ethyl substitution but lacks the amine group.
Uniqueness
1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine is unique due to its specific combination of an ethyl group and an amine group on a tricyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
787541-94-0 |
|---|---|
Fórmula molecular |
C14H25N |
Peso molecular |
207.35 g/mol |
Nombre IUPAC |
1-(3-ethyl-1-adamantyl)ethanamine |
InChI |
InChI=1S/C14H25N/c1-3-13-5-11-4-12(6-13)8-14(7-11,9-13)10(2)15/h10-12H,3-9,15H2,1-2H3 |
Clave InChI |
LQLRHJNHCYOMGP-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC3CC(C1)CC(C3)(C2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
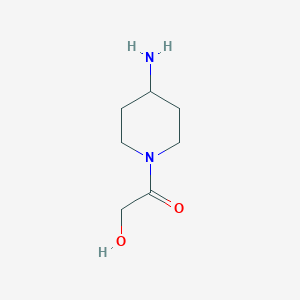
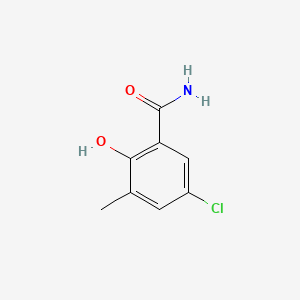

![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
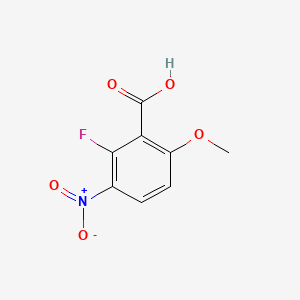


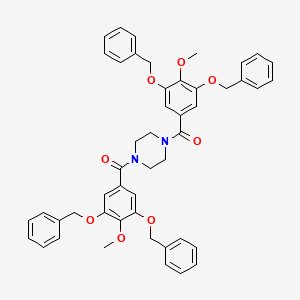
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)

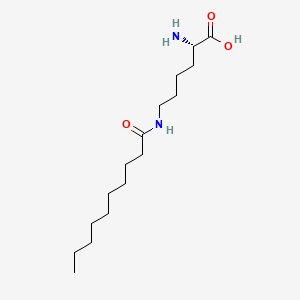
![Benzyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13943083.png)
